molecular formula C24H17Cl B3026877 1-(4-chlorophenyl)-3,5-diphenylbenzene CAS No. 116941-51-6

1-(4-chlorophenyl)-3,5-diphenylbenzene

Cat. No.: B3026877
CAS No.: 116941-51-6
M. Wt: 340.8 g/mol
InChI Key: FZOIFXXPBLTVIG-UHFFFAOYSA-N
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Description

Significance of Highly Substituted Arenes in Contemporary Chemical Sciences

Highly substituted arenes, which are benzene (B151609) rings bearing multiple substituent groups, are of paramount importance in modern chemical sciences. The substitution pattern on an aromatic ring dictates the molecule's symmetry, polarity, and steric profile. wikipedia.org These features, in turn, govern intermolecular interactions, crystal packing, and reactivity. In materials science, controlling these attributes is crucial for designing liquid crystals, organic semiconductors, and fluorescent materials. symc.edu.cn For instance, electron-donating and electron-withdrawing groups can be arranged to create molecules with large dipole moments or specific charge-transfer characteristics, which are essential for applications in nonlinear optics and organic light-emitting diodes (OLEDs). chemrxiv.orgchemrxiv.org Furthermore, in medicinal chemistry, the precise arrangement of substituents on a phenyl ring is a key strategy in drug design to optimize binding affinity with biological targets and to modulate pharmacokinetic properties.

Research Paradigm of 1-(4-chlorophenyl)-3,5-diphenylbenzene within the Context of Terphenyl Architectures

Terphenyls are a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. wikipedia.org They exist as three constitutional isomers: ortho-, meta-, and para-terphenyl. The meta-terphenyl scaffold, in particular, provides a rigid, kinked architecture that can be functionalized to create a diverse range of molecules with unique three-dimensional shapes. wikipedia.org

This compound represents a specific, unsymmetrically substituted m-terphenyl (B1677559) derivative. The research paradigm for such a molecule fits within the broader objective of understanding structure-property relationships in complex aromatic systems. By introducing a chlorine atom at the para-position of one of the terminal phenyl rings, several properties of the parent m-terphenyl molecule are expected to be altered. The chlorine atom acts as an electron-withdrawing group via induction and introduces a "heavy atom" effect. This substitution breaks the symmetry of the parent molecule, which can have profound implications for its crystal packing, solubility, and photophysical behavior. The study of such specific derivatives allows researchers to systematically probe the influence of single-point modifications on the macroscopic properties of the material. nih.gov

Foundational Research Questions and Objectives Pertaining to the Compound

While specific research dedicated to this compound is not extensively documented in the scientific literature, its structure prompts several foundational research questions that are central to the field of materials chemistry:

Synthesis and Characterization: What is the most efficient and high-yielding synthetic route to produce this compound with high purity? Standard cross-coupling reactions like the Suzuki-Miyaura coupling would be primary candidates for investigation. researchgate.net

Structural Impact: How does the chloro-substituent influence the solid-state structure? Specifically, what are the dihedral angles between the phenyl rings, and how does the chlorine atom participate in intermolecular interactions (e.g., halogen bonding) to direct the crystal packing?

Photophysical Properties: How do the absorption and emission properties of this compound compare to the parent m-terphenyl? Does the heavy chlorine atom induce or enhance phosphorescence, and what is the quantum yield of fluorescence? chemrxiv.orgresearchgate.net

Electrochemical Behavior: What are the oxidation and reduction potentials of the compound? The presence of the electronegative chlorine atom is expected to make the molecule more difficult to oxidize and easier to reduce compared to unsubstituted m-terphenyl. nih.govhep.com.cn

Application Potential: Could this compound serve as a building block (tecton) for crystal engineering, a host material in OLEDs, or a specialized photoredox catalyst? symc.edu.cnmdpi.com Investigating its thermal stability and electronic properties would be key to assessing its suitability for such applications.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₄H₁₇Cl
Molar Mass 340.85 g/mol
Appearance Expected to be a white or off-white crystalline solid
Melting Point Estimated to be in the range of 80-100 °C (The melting point of m-terphenyl is 86-89 °C)
Boiling Point Estimated to be >380 °C (The boiling point of m-terphenyl is 383 °C)
Solubility Expected to be insoluble in water; soluble in organic solvents like toluene, chloroform, and THF
Calculated LogP ~6.5-7.0 (Indicating high lipophilicity)
Structure A central benzene ring with two phenyl groups at positions 1 and 3, and a 4-chlorophenyl group at position 5.

Detailed Research Findings on Related Systems

Given the absence of dedicated studies on this compound, this section details relevant research findings for the synthesis and properties of closely related m-terphenyl derivatives and chlorinated aromatic compounds.

Synthesis

The synthesis of unsymmetrical m-terphenyl derivatives like this compound can be achieved through several modern organic chemistry methodologies. Transition metal-catalyzed cross-coupling reactions are the most common and versatile approaches. A plausible synthetic route would involve a Suzuki-Miyaura reaction, coupling an arylboronic acid with an aryl halide. For instance, 1,3-dibromo-5-phenylbenzene could be reacted sequentially with (4-chlorophenyl)boronic acid and then phenylboronic acid under palladium catalysis to construct the target molecule. Alternatively, multi-component reactions have been developed for the efficient, one-pot synthesis of highly substituted m-terphenyls, offering a more atom-economical approach. nih.govacs.org

Structural and Electronic Properties

The introduction of a chlorine atom onto the terphenyl scaffold has predictable effects on its electronic properties. Chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution, and it exerts a strong electron-withdrawing inductive effect. This would lower the energy of the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) compared to the parent m-terphenyl. Computational studies on similar halogenated aromatic systems confirm these trends. pageplace.de

Structurally, the C-Cl bond introduces a polar site on the otherwise nonpolar hydrocarbon framework. In the solid state, this can lead to specific intermolecular interactions, such as C-H···Cl or Cl···π contacts, which can influence the crystal packing arrangement. The steric profile of the molecule is not significantly altered by the chlorine atom, but the change in symmetry and electronic distribution can be sufficient to produce a completely different crystalline polymorph compared to the unsubstituted analogue.

Photophysical and Electrochemical Properties

The photophysical properties of terphenyls are of significant interest for applications in scintillators and as gain media for lasers. chemrxiv.org Substitution with a halogen atom is known to influence these properties. The introduction of a "heavy atom" like chlorine can enhance the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. This "heavy-atom effect" would be expected to decrease the fluorescence quantum yield and potentially induce phosphorescence in this compound. Studies on other functionalized terphenyls have shown that substituents can significantly shift the excitation and emission wavelengths. chemrxiv.orgresearchgate.net

The electrochemical behavior of chlorinated aromatic hydrocarbons has been studied extensively, often in the context of environmental remediation. nih.govhep.com.cnacs.org Chlorinated arenes are generally more susceptible to electrochemical reduction than their non-chlorinated counterparts because the electronegative chlorine atom stabilizes the radical anion formed upon electron transfer. Therefore, this compound would be expected to have a less negative reduction potential (i.e., be easier to reduce) than m-terphenyl. This property could be relevant if the molecule were to be considered for applications as an electron-transport material in organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-diphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl/c25-24-13-11-20(12-14-24)23-16-21(18-7-3-1-4-8-18)15-22(17-23)19-9-5-2-6-10-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOIFXXPBLTVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Chlorophenyl 3,5 Diphenylbenzene and Analogous Systems

Evolution of Synthetic Strategies for Multi-Substituted Benzenes

The quest for efficient and selective methods to construct multi-substituted aromatic rings has driven significant innovation in synthetic organic chemistry. Historically, the synthesis of such compounds was often hampered by a lack of regiochemical control, leading to isomeric mixtures that were difficult to separate. youtube.com Modern approaches, however, offer unprecedented precision in assembling these complex structures.

Programmed Synthesis Approaches and Regiochemical Control

The concept of "programmed synthesis" has emerged as a powerful strategy to overcome the challenges of regioselectivity in multi-substituted benzenes. sciencedaily.comalphagalileo.org This approach involves a sequential and controlled introduction of different functional groups onto a pre-existing molecular scaffold, allowing for the "at-will" synthesis of aromatic compounds with five or six distinct substituents. nagoya-u.ac.jpdocsity.com Traditional methods often struggle with this level of control, as the inherent reactivity of the benzene (B151609) ring can lead to a mixture of products. youtube.com

Chemists have developed unique sequential methodologies that provide complete control over the position of installation for various groups. sciencedaily.com This breakthrough enables access to novel functional organic materials that were previously unattainable. nagoya-u.ac.jp The ability to program the synthesis of asymmetrically substituted benzenes is particularly significant for creating materials with tailored electronic and photophysical properties. nagoya-u.ac.jp For example, by carefully tuning the substituents on a hexaphenylbenzene (B1630442) core, researchers have been able to induce fluorescence in an otherwise non-fluorescent molecule. nagoya-u.ac.jp This level of control is essential for the development of new molecules for applications in molecular electronics, nanotechnology, and bio-imaging. nagoya-u.ac.jp

Convergent and Divergent Synthesis for Terphenyl Scaffolds

Two primary strategies, convergent and divergent synthesis, are employed for the construction of complex molecules like terphenyls and related dendritic structures. researchgate.netcrimsonpublishers.com

Divergent Synthesis: This method begins with a central core molecule and builds outwards by adding successive layers or "generations" of branching units. researchgate.net In the context of a terphenyl scaffold, one might start with a central benzene ring and sequentially add the peripheral phenyl and chlorophenyl groups. While effective for creating large, symmetrical structures, this approach can sometimes suffer from incomplete reactions and purification challenges in later generations as the molecule becomes larger and more complex. researchgate.net

The choice between these two strategies depends on the specific target molecule and the desired efficiency. For complex, unsymmetrical terphenyls, a convergent approach is often favored for its precision and control.

Specific Synthetic Pathways to 1-(4-chlorophenyl)-3,5-diphenylbenzene

The construction of the 1,3,5-triarylbenzene core of this compound can be achieved through several modern synthetic methodologies. These pathways offer different advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclotrimerization Reactions and Related Condensation Protocols

The [2+2+2] cyclotrimerization of alkynes is a powerful and atom-economical method for constructing 1,3,5-trisubstituted benzene rings. nih.gov To synthesize the target molecule, a mixed cyclotrimerization of two equivalents of phenylacetylene (B144264) and one equivalent of 1-chloro-4-ethynylbenzene (B13528) could be envisioned. However, controlling the regioselectivity of such mixed trimerizations to exclusively yield the desired 1,3,5-isomer can be challenging, often requiring specialized catalysts. Various catalysts, including those based on indium(III), have been developed to improve yields and regioselectivity under environmentally benign conditions. nih.govresearchgate.net

Another classical approach is the acid-catalyzed self-condensation of acetophenone (B1666503) derivatives. sapub.org For instance, the condensation of acetophenone yields 1,3,5-triphenylbenzene. sapub.org A mixed condensation involving acetophenone and 4-chloroacetophenone could potentially produce the target compound, although this would likely result in a statistical mixture of products requiring separation. Novel catalytic systems, such as those using copper(II) chloride or alkyl esters of orthosilicic acid, have been developed to facilitate these condensation reactions under milder conditions. sapub.orgichf.edu.pl

MethodStarting MaterialsCatalyst/Reagent ExampleKey Advantage
Alkyne Cyclotrimerization Phenylacetylene, 1-chloro-4-ethynylbenzeneIndium(III) chloride (InCl₃) nih.govHigh atom economy
Ketone Condensation Acetophenone, 4-ChloroacetophenoneCopper(II) chloride (CuCl₂) sapub.orgReadily available starting materials

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most versatile and efficient tools for forming aryl-aryl bonds, making them ideal for the convergent synthesis of terphenyls. acs.org The Suzuki-Miyaura coupling, which pairs an arylboronic acid with an aryl halide, is particularly well-suited for this purpose.

A potential convergent synthesis for this compound via Suzuki coupling is outlined below:

Step 1: Couple 1,3-dibromo-5-iodobenzene (B9818) with one equivalent of 4-chlorophenylboronic acid. The differential reactivity of the C-I versus C-Br bonds can be exploited to achieve selective mono-arylation.

Step 2: The resulting 1,3-dibromo-5-(4-chlorophenyl)benzene is then reacted with two equivalents of phenylboronic acid in a subsequent Suzuki coupling to install the two phenyl groups, yielding the final product.

The development of highly active palladium catalysts with sophisticated phosphine (B1218219) ligands (such as XPhos or terphenyl phosphines) has been crucial for the success of these reactions, especially when coupling sterically hindered or electronically deactivated substrates. acs.orgnih.govresearchgate.net These catalysts operate under mild conditions and tolerate a wide range of functional groups. magtech.com.cn

Coupling ReactionAryl Halide ComponentOrganometallic ComponentCatalyst System Example
Suzuki-Miyaura 1,3,5-TribromobenzenePhenylboronic acid, 4-Chlorophenylboronic acidPd(OAc)₂, XPhos ligand nih.gov
Negishi 1,3,5-TrichlorobenzenePhenylzinc chloride, 4-Chlorophenylzinc chloride[Pd-PEPPSI-IPr] precatalyst nih.gov

Application of Electrophilic Aromatic Substitution and Directed Metalation Strategies

While a cornerstone of aromatic chemistry, traditional electrophilic aromatic substitution (EAS) reactions like the Friedel-Crafts alkylation or acylation are generally not suitable for the controlled synthesis of unsymmetrical 1,3,5-triarylbenzenes due to poor regioselectivity. uomustansiriyah.edu.iqmsu.edu The introduction of one aryl group would activate the ring, leading to a mixture of ortho, para, and poly-substituted products. msu.edu

A more precise and modern alternative is Directed Ortho Metalation (DoM) . numberanalytics.comuwindsor.ca This strategy utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. uwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent with perfect regiocontrol.

A DoM-based approach to this compound could involve:

Starting with a substrate like 1,3-dibromobenzene.

Performing a halogen-metal exchange on one bromine, followed by a cross-coupling reaction.

Alternatively, one could start with a substrate bearing a powerful DMG, perform sequential ortho-lithiations and couplings, and then remove the directing group. The choice of DMG is critical, with groups like O-carbamates and amides being particularly effective. uwindsor.ca

This method provides an elegant way to build up the multi-substituted benzene core in a programmed and highly regioselective manner, which is often not possible with classical EAS methods. nih.govresearchgate.net

Catalytic Systems and Reaction Environment Optimization

The optimization of catalytic systems and reaction environments is paramount in achieving high yields and selectivity in the synthesis of substituted terphenyls. The Suzuki-Miyaura cross-coupling reaction stands as one of the most versatile methods for the formation of biaryl compounds, which is central to the construction of the terphenyl framework. tandfonline.commdpi.com

The synthesis of asymmetrically substituted terphenyls often relies on palladium-catalyzed cross-coupling reactions. tandfonline.com Traditional catalysts, while effective, can have limitations in terms of stability, recyclability, and substrate scope. Consequently, significant research has been directed towards the development of novel catalytic systems with enhanced performance.

Recent advancements have seen the emergence of highly efficient palladium complexes and nanoparticle-based catalysts. For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes have demonstrated good yields in the Suzuki-Miyaura coupling of aryl chlorides. mdpi.com Similarly, palladium nanoparticles supported on materials like titanium dioxide (TiO2) and graphene have shown excellent catalytic activity. mdpi.comresearchgate.net These heterogeneous catalysts offer the advantage of being easily separable and reusable, which is a significant step towards more sustainable chemical processes. mdpi.com

A notable development is the use of phosphine-free palladium catalysts. tandfonline.com Traditional palladium catalysts often employ phosphine ligands to stabilize the metal center and facilitate the catalytic cycle. However, these ligands can be expensive, air-sensitive, and can complicate product purification. Phosphine-free systems, such as those utilizing palladium acetate, offer a simpler and more cost-effective alternative. tandfonline.com Flow reactor systems have been successfully employed with phosphine-free palladium catalysts for the sequential Suzuki-Miyaura cross-coupling of dihalogenated arenes, enabling the synthesis of unsymmetrical terphenyls in excellent yields. tandfonline.com

The table below summarizes some novel catalytic systems used in the synthesis of substituted arenes, highlighting their key features and applications.

Catalyst TypeKey FeaturesApplication in Arene Synthesis
PEPPSI-type Palladium Complexes High stability and catalytic activity.Suzuki-Miyaura cross-coupling of aryl chlorides. mdpi.com
Pd/TiO2 (anatase-type) Heterogeneous, reusable catalyst.Ligand-free Suzuki-Miyaura cross-coupling. mdpi.com
Fe3O4@Pd Nanoparticles Magnetically recyclable.Suzuki-Miyaura cross-coupling reactions. mdpi.com
Phosphine-Free Pd(OAc)2 Ligandless, cost-effective.Sequential Suzuki-Miyaura coupling in flow reactors. tandfonline.com
β-cyclodextrin-supported Palladium Complex Water-soluble, reusable supramolecular catalyst.Phosphine-free Suzuki-Miyaura cross-coupling in water. mdpi.com

The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated terphenyls. A primary focus is the reduction or elimination of hazardous organic solvents, which are major contributors to chemical waste. unimi.it Solvent-free reaction conditions represent a significant advancement in this area, offering benefits such as reduced pollution, lower costs, and simplified processes. cmu.edu

One promising approach for the solvent-free synthesis of terphenyls involves the use of phase-transfer catalysis (PTC). unimi.itresearchgate.net In this method, readily available starting materials like chalcones and allylsulfones can be reacted in the presence of a solid base, such as sodium hydroxide, and a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG). unimi.itresearchgate.net This technique has been successfully employed to generate meta-terphenyl and quaterphenyl (B1678625) motifs without the need for organic solvents. unimi.it

The following table outlines key green chemistry approaches in the synthesis of halogenated terphenyls.

Green Chemistry ApproachDescriptionAdvantages
Solvent-Free Synthesis Reactions are conducted without a solvent, often using grinding or heating of solid reactants. cmu.eduReduced pollution, lower costs, simplified workup. cmu.edu
Phase-Transfer Catalysis (PTC) Facilitates the reaction between reactants in different phases, often enabling solvent-free conditions. unimi.itresearchgate.netAvoids the use of hazardous organic solvents, uses inexpensive reagents. unimi.it
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions, often reducing reaction times and the need for solvents.Faster reaction rates, higher yields, and often cleaner reactions.
Use of Renewable Resources Employing starting materials derived from renewable feedstocks. researchgate.netReduces reliance on fossil fuels and promotes sustainability. researchgate.net

Isolation and Advanced Purification Techniques for Complex Aromatic Compounds

The synthesis of complex aromatic compounds like this compound often yields mixtures containing starting materials, byproducts, and isomers. google.comnih.gov Therefore, robust and efficient purification techniques are essential to isolate the target compound with high purity. moravek.com

Traditional methods such as fractional crystallization and distillation are often the first line of approach for separating terphenyl isomers. google.com Crystallization, in particular, is a powerful technique for obtaining highly pure solid compounds. rochester.edunih.gov The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, promoting the formation of pure crystals. researchgate.net The choice of solvent is critical for successful crystallization. rochester.edu

For more challenging separations, advanced chromatographic techniques are employed. numberanalytics.comjocpr.com High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are widely used for the purification of complex organic molecules. numberanalytics.comjocpr.com These techniques offer high resolution and sensitivity, allowing for the separation of closely related compounds. numberanalytics.com Supercritical Fluid Chromatography (SFC) has also emerged as a valuable tool, particularly for the purification of chiral and lipophilic compounds. jocpr.com SFC utilizes supercritical fluids, such as carbon dioxide, as the mobile phase, which can lead to faster separations and reduced solvent consumption. jocpr.com

The combination of different purification techniques is often necessary to achieve the desired level of purity. nih.gov For instance, a preliminary purification by column chromatography might be followed by a final polishing step using preparative HPLC. nih.gov The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

The table below provides an overview of advanced purification techniques for complex aromatic compounds.

Purification TechniquePrinciple of SeparationApplications
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary phase and a liquid mobile phase. numberanalytics.comjocpr.comSeparation and purification of a wide range of organic compounds. numberanalytics.com
Ultra-High Performance Liquid Chromatography (UHPLC) An advanced form of HPLC using smaller particles in the stationary phase for higher resolution and speed. numberanalytics.comAnalysis of complex mixtures and purification of low-abundance compounds. numberanalytics.com
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for separation. jocpr.comPurification of chiral compounds, natural products, and lipophilic molecules. jocpr.com
Fractional Crystallization Separation of a mixture of compounds based on differences in their solubility in a particular solvent at different temperatures. google.comSeparation of isomeric mixtures of terphenyls. google.com
Column Chromatography Separation of components of a mixture based on their differential adsorption onto a solid stationary phase. nih.govresearchgate.netInitial purification of crude reaction mixtures. researchgate.net

Sophisticated Structural Elucidation and Spectroscopic Characterization of 1 4 Chlorophenyl 3,5 Diphenylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Connectivity and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and conformational preferences of 1-(4-chlorophenyl)-3,5-diphenylbenzene in solution.

The ¹H NMR spectrum of this compound is anticipated to exhibit a complex series of multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons on the central benzene (B151609) ring are expected to be distinct from those on the pendant phenyl and chlorophenyl rings. The protons on the two unsubstituted phenyl rings are likely to show overlapping multiplets, while the protons on the 4-chlorophenyl ring will present as a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.

The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. Due to the molecule's asymmetry, each carbon atom is expected to be chemically non-equivalent, leading to a full complement of resonances. The carbon atoms of the central benzene ring will resonate at slightly different chemical shifts, influenced by the different electronic effects of the phenyl and chlorophenyl substituents. The carbon atom bearing the chloro-substituent (C-Cl) is expected to show a characteristic downfield shift due to the electronegativity of chlorine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Central Ring - CH7.6 - 7.8125.0 - 128.0
Central Ring - C-Ar-140.0 - 142.0
Phenyl Rings - CH7.3 - 7.6127.0 - 129.0
Phenyl Rings - C-Ar-140.0 - 141.0
4-Chlorophenyl Ring - CH (ortho to C-Ar)7.5 - 7.7128.5 - 129.5
4-Chlorophenyl Ring - CH (ortho to Cl)7.3 - 7.5128.0 - 129.0
4-Chlorophenyl Ring - C-Cl-133.0 - 135.0
4-Chlorophenyl Ring - C-Ar-139.0 - 140.0
*Predicted values are based on data from analogous compounds and computational models. Actual experimental values may vary.

To resolve spectral overlap and unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. COSY experiments will reveal the proton-proton coupling networks within each aromatic ring, while HSQC will correlate each proton to its directly attached carbon atom. HMBC, which shows correlations between protons and carbons over two or three bonds, will be crucial for establishing the connectivity between the central benzene ring and the pendant phenyl and chlorophenyl groups.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can provide insights into the through-space proximity of protons, which is vital for determining the preferred conformation of the molecule in solution. The rotational freedom around the C-C single bonds connecting the aromatic rings allows for various conformations, and NOE data can help to elucidate the average torsional angles between the rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the characteristic vibrational modes of this compound. The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The presence of the C-Cl bond will be indicated by a strong absorption in the fingerprint region, typically between 1100 and 1000 cm⁻¹. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, will provide further structural confirmation.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, will complement the IR data by providing strong signals for the C=C stretching modes of the benzene rings. The principle of mutual exclusion in centrosymmetric molecules does not apply here due to the lower symmetry of this compound, meaning that many vibrational modes will be active in both IR and Raman spectra.

Table 2: Predicted Key Vibrational Frequencies for this compound *

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aromatic C=C Stretch1600 - 14501600 - 1450
C-Cl Stretch1100 - 10001100 - 1000
Aromatic C-H Out-of-Plane Bend900 - 675900 - 675
*Predicted values are based on data from analogous compounds and computational models. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The extended π-conjugated system of this compound gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy. The spectrum is expected to show intense absorption bands in the ultraviolet region, corresponding to π → π* transitions. The presence of the chlorophenyl group, an auxochrome, may cause a slight bathochromic (red) shift in the absorption maximum (λmax) compared to the parent 1,3,5-triphenylbenzene, along with a potential hyperchromic effect (increased absorption intensity). The fine structure of the absorption bands can provide information about the vibrational levels associated with the electronic states.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent *

Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π250 - 280> 20,000
π → π290 - 320> 10,000
*Predicted values are based on data from analogous compounds and theoretical calculations. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. The technique provides a highly accurate mass measurement of the molecular ion ([M]⁺˙), allowing for the confirmation of the molecular formula C₂₄H₁₇Cl.

The electron ionization (EI) mass spectrum will also reveal a characteristic fragmentation pattern. The presence of chlorine will be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺˙ peak being approximately one-third the intensity of the [M]⁺˙ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for triarylbenzenes involve the cleavage of the bonds connecting the aryl rings, leading to the formation of various charged fragments. The loss of a chlorine atom or a chlorophenyl radical are also expected fragmentation pathways.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound *

Ion Predicted m/z Description
[C₂₄H₁₇³⁵Cl]⁺˙340.1019Molecular Ion
[C₂₄H₁₇³⁷Cl]⁺˙342.1000Isotopic Molecular Ion
[C₁₈H₁₃]⁺229.1017Loss of chlorophenyl radical
[C₁₂H₉]⁺153.0704Phenyl-substituted tropylium (B1234903) ion
*Predicted values are based on theoretical calculations. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Table 5: Predicted Crystallographic Parameters for this compound *

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)10 - 15
b (Å)15 - 20
c (Å)8 - 12
β (°)90 - 100 (for monoclinic)
Z4
*Predicted values are based on data from analogous compounds. Actual experimental values will depend on the specific crystal polymorph obtained.

Analysis of Molecular Conformation, Bond Lengths, and Angles

The molecular structure of this compound is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with a 4-chlorophenyl group and two phenyl groups, respectively. The conformation of the molecule is expected to be non-planar due to steric hindrance between the adjacent phenyl and chlorophenyl rings. This steric repulsion forces the rings to twist out of the plane of the central benzene ring.

Bond Lengths: The carbon-carbon bond lengths within the benzene rings are expected to be in the typical range for aromatic systems, approximately 1.39 Å. The C-Cl bond length in the 4-chlorophenyl group would be anticipated to be around 1.74 Å. The single bonds connecting the peripheral rings to the central benzene ring (C-C) would be slightly shorter than a typical C-C single bond (1.54 Å) due to some degree of π-conjugation, likely falling in the range of 1.48-1.50 Å.

Bond Angles: The internal bond angles of the hexagonal benzene rings are expected to be close to the ideal 120°. The C-C-C bond angles at the points of substitution on the central ring may show slight deviations from 120° due to the steric bulk of the substituent groups. The C-C-Cl bond angle in the 4-chlorophenyl substituent would be approximately 119-121°.

Table 1: Hypothetical Bond Lengths and Angles for this compound

Parameter Expected Value
C-C (aromatic) ~ 1.39 Å
C-C (inter-ring) ~ 1.49 Å
C-Cl ~ 1.74 Å
C-C-C (in ring) ~ 120°
C-C-C (at substitution) ~ 120° (with slight deviation)
C-C-Cl ~ 120°

Investigation of Dihedral Angles and Their Influence on Molecular Architecture

Dihedral angles are crucial in defining the three-dimensional architecture of this compound. The dihedral angles between the plane of the central benzene ring and the planes of the two phenyl and one 4-chlorophenyl substituent rings are of particular interest. Due to steric hindrance between the ortho-hydrogens of the adjacent rings, these dihedral angles are expected to be significantly greater than 0°, leading to a propeller-like conformation.

In similar terphenyl systems, these inter-ring dihedral angles typically range from 30° to 60°. The precise values would depend on the interplay between steric repulsion, which favors larger angles, and π-conjugation, which favors planarity. The presence of the chlorine atom on one of the phenyl rings is not expected to dramatically alter the dihedral angles compared to a non-substituted triphenylbenzene, as the steric bulk is primarily dictated by the ortho C-H bonds of the rings.

Table 2: Hypothetical Dihedral Angles for this compound

Dihedral Angle Expected Range
Central Ring - Phenyl Ring 1 30° - 60°
Central Ring - Phenyl Ring 2 30° - 60°
Central Ring - 4-Chlorophenyl Ring 30° - 60°

Elucidation of Crystal Packing Motifs and Intermolecular Interactions

The solid-state packing of this compound would be governed by a combination of weak intermolecular interactions.

π-π Stacking: Given the presence of multiple aromatic rings, π-π stacking interactions are likely to play a significant role in the crystal packing. researchgate.netnih.gov These interactions can occur in a face-to-face or offset (slipped-stack) arrangement. rsc.org The electron-withdrawing nature of the chlorine atom could influence the electrostatic potential of the chlorophenyl ring, potentially favoring interactions with the more electron-rich unsubstituted phenyl rings. nih.gov

Halogen Bonding: The chlorine atom could potentially participate in halogen bonding (C-Cl···X), where X is a nucleophilic atom or a π-system on an adjacent molecule. However, without a strong halogen bond acceptor, this interaction might be less significant than π-π and C-H...π interactions.

The interplay of these interactions would lead to a complex three-dimensional packing arrangement, aiming to maximize packing efficiency and stabilize the crystal structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. chimia.ch If this compound were to form radical intermediates, for instance, through oxidation (radical cation) or reduction (radical anion), EPR spectroscopy would be a powerful tool for their characterization.

A hypothetical EPR study of a radical intermediate of this compound would focus on:

g-value: The g-value would provide information about the electronic environment of the unpaired electron.

Hyperfine Coupling: The unpaired electron would couple to the magnetic nuclei (protons and potentially ¹³C and ³⁵/³⁷Cl) of the molecule. The resulting hyperfine coupling constants would be invaluable for mapping the spin density distribution across the molecule. This would reveal which of the phenyl or chlorophenyl rings, and which positions on those rings, bear the highest degree of unpaired electron density.

In the absence of experimental studies, it is not possible to provide specific EPR parameters. However, such a study, if conducted, would offer deep insight into the electronic structure of any radical intermediates formed from this compound. rsc.org

Advanced Applications and Functionalization Strategies of 1 4 Chlorophenyl 3,5 Diphenylbenzene in Contemporary Materials Science

Integration into Advanced Organic Electronic and Optoelectronic Devices

Terphenyls and their derivatives are foundational components in the field of organic electronics due to their inherent semiconducting properties and robust molecular structures.

Exploration as Building Blocks for Organic Semiconductors

The rigid, conjugated structure of the terphenyl backbone makes it an attractive candidate for the core of organic semiconductor materials. These materials are integral to devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of substituent groups, such as the 4-chlorophenyl group, onto the terphenyl framework is a common strategy to modify the electronic properties of the molecule. Theoretical studies on related compounds suggest that halogen substitutions can influence molecular packing and frontier molecular orbital energy levels (HOMO/LUMO), which are critical parameters for efficient charge injection and transport. For instance, atomic substitution in other organic semiconductor systems has been shown to significantly affect charge transport ability. e-asct.org

Research on Charge Transport Characteristics in Terphenyl-based Materials

The efficiency of organic electronic devices is heavily dependent on the charge transport characteristics of the active materials. For terphenyl-based materials, charge transport occurs via a "hopping" mechanism between adjacent molecules in the solid state. The rate of this hopping is influenced by factors such as the reorganization energy (the energy required for a molecule's geometry to change between its neutral and charged states) and the electronic coupling between molecules. e-asct.org Studies on various terphenyl derivatives have shown that modifications to the peripheral phenyl groups can alter the intermolecular interactions and solid-state packing, thereby impacting charge carrier mobility. researchgate.net While specific experimental data for 1-(4-chlorophenyl)-3,5-diphenylbenzene is not available, research on similar molecules indicates that the presence of a chlorine atom could enhance intermolecular interactions through halogen bonding, potentially influencing the material's charge transport pathways. e-asct.orgresearchgate.net

Investigation of Photophysical Behavior and Luminescence Properties in Solution and Solid State

Substituted terphenyls are known for their fluorescent properties, making them valuable for applications in lighting and sensing.

Quantum Yields and Excited State Lifetimes

The fluorescence quantum yield, which measures the efficiency of light emission after absorption, and the excited-state lifetime are key photophysical parameters. For the broader class of functionalized p-terphenyls, these properties are highly dependent on the nature and position of substituents. chemrxiv.orgchemrxiv.org For example, push-pull derivatives of p-terphenyl, which have both electron-donating and electron-withdrawing groups, exhibit significantly lower excitation energies and longer fluorescence lifetimes. chemrxiv.orgchemrxiv.org While specific values for this compound are not documented, the chlorine atom, being weakly electron-withdrawing, would be expected to modulate these properties compared to unsubstituted terphenyl. The quantum yield is typically calculated relative to a known standard.

Environmental Sensitivity and Tunability of Emission Characteristics

The emission spectra of many fluorescent organic molecules are sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be exploited for sensing applications. Studies on related fluorophores, such as terpyridine-diphenylacetylene hybrids, show that changes in solvent polarity can lead to a red-shift in the emission maxima, indicating a more polar excited state. rsc.org This tunability is a valuable characteristic for designing materials with specific emission colors for OLEDs or sensors. The introduction of the polar carbon-chlorine bond in this compound could impart a degree of environmental sensitivity to its fluorescence.

Utilization as Fluorescent Molecular Probes for Monitoring Chemical and Biological Processes

The inherent fluorescence of terphenyl derivatives makes them candidates for use as molecular probes. These probes can signal the presence of specific analytes or changes in their environment through a change in their fluorescence intensity or wavelength. nih.gov For instance, derivatives of 1,3,5-triphenylbenzene have been developed as selective fluorescent sensors for metal ions like Cu²⁺ in aqueous media. nih.gov Furthermore, some meta-terphenyl derivatives have been successfully employed in a dual role: as fluorescent probes to monitor polymerization processes and as sensitizers to initiate those same processes. researchgate.net The functionalization with a chlorophenyl group could be a strategy to fine-tune the probe's selectivity and photophysical response for specific sensing applications, although dedicated research on this compound for this purpose has not yet been reported.

Role as Photosensitizers and Photoinitiators in Controlled Photopolymerization Processes

Functionalized terphenyl derivatives have emerged as highly efficient photosensitizers in bimolecular and three-component photoinitiating systems for both free-radical and cationic photopolymerization. These systems are crucial for applications ranging from 3D printing to the fabrication of advanced coatings and adhesives. The terphenyl core acts as a light-harvesting antenna, absorbing photons in the UV-A and visible light regions and subsequently initiating the polymerization process through energy or electron transfer to a co-initiator.

Recent studies have highlighted the potential of amino-functionalized terphenyl derivatives in these processes. For instance, 2-(diethylamino)-4,6-diphenyl-benzene-1,3-dicarbonitrile derivatives have been shown to be effective photosensitizers when used in conjunction with iodonium salts. rsc.org These systems demonstrate high initiating efficiency under irradiation from light-emitting diodes (LEDs) at wavelengths of 405 nm and 420 nm. rsc.org The mechanism typically involves the photoexcited terphenyl derivative transferring an electron to the iodonium salt, which then decomposes to generate reactive species (cations and radicals) that initiate polymerization. rsc.org

The efficiency of these terphenyl-based photoinitiating systems is evident in the high final monomer conversions achieved in short timeframes. The performance of such systems is often evaluated by monitoring the disappearance of the monomer signal using real-time Fourier-transform infrared (FT-IR) spectroscopy.

Terphenyl Derivative SystemMonomerLight SourceFinal Conversion (%)Reference
Amino-terphenyl / Iodonium SaltAcrylateLED (405 nm)~60 rsc.org
Amino-terphenyl / Iodonium SaltEpoxideLED (405 nm)~55 rsc.org

This table presents representative data for analogous amino-terphenyl derivatives, as no specific data for this compound is available.

Rational Design of Derivatives for Enhanced Functional Performance

The performance of terphenyl-based photosensitizers can be finely tuned through rational molecular design. By strategically introducing various functional groups onto the terphenyl backbone, researchers can modulate their photophysical and electrochemical properties, such as absorption wavelength, excited state energies, and redox potentials, to optimize their efficiency in photopolymerization.

The synthetic versatility of the terphenyl structure allows for the incorporation of a wide array of functional groups. Common strategies include:

Introduction of Electron-Donating Groups: Attaching electron-donating groups, such as amines or alkoxides, can shift the absorption spectrum to longer wavelengths (a bathochromic shift), enabling the use of lower-energy visible light sources. rsc.org This is particularly advantageous for applications where deep curing or the use of less harmful radiation is required.

Incorporation of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, like cyano or chloro moieties, can influence the electronic properties and photostability of the molecule. A chloro-substituent, as in the titular compound, could potentially enhance intersystem crossing, a key process for efficient triplet state formation in some photosensitization mechanisms.

Attachment of Polymerizable Groups: Functionalizing the terphenyl core with polymerizable groups, such as acrylates or vinyl ethers, allows for its covalent incorporation into the polymer network. This can improve the photostability of the resulting material and reduce the migration of the photoinitiator fragments.

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can be instrumental in predicting the photophysical properties of novel terphenyl derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics. uit.no

The incorporation of the terphenyl unit into oligomeric and polymeric structures is a promising strategy for developing advanced materials with tailored properties. The rigid terphenyl core can impart high thermal stability, mechanical robustness, and specific optoelectronic functionalities to the resulting macromolecules.

Synthesis of such materials can be achieved through various polymerization techniques. For instance, terphenyl-containing monomers can be prepared and subsequently polymerized via step-growth or chain-growth polymerization methods. Functionalized terphenyls can also act as chain transfer agents or be incorporated as end-groups in controlled radical polymerization techniques.

The resulting oligomers and polymers can find applications in diverse fields, including:

Organic Light-Emitting Diodes (OLEDs): The high triplet energies of some m-terphenyl (B1677559) derivatives make them suitable as host materials for phosphorescent emitters in OLEDs. taylorandfrancis.com

High-Performance Polymers: The rigidity and thermal stability of the terphenyl unit can be exploited to create polymers with high glass transition temperatures and excellent mechanical properties.

Functional Coatings: Polymers containing covalently bound terphenyl photosensitizers can be used to formulate photocurable coatings with enhanced durability and performance.

While the specific synthesis of oligomers and polymers from this compound has not been reported, the general methodologies developed for other functionalized terphenyls provide a clear roadmap for future research in this area.

Future Research Trajectories and Interdisciplinary Opportunities for 1 4 Chlorophenyl 3,5 Diphenylbenzene

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of functionalized terphenyls has traditionally relied on transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann couplings. researchgate.net While effective, these methods often involve pre-functionalized starting materials, multi-step processes, and the use of precious metal catalysts, which can limit their sustainability and atom economy. acs.orgnih.gov Future research should prioritize the development of greener synthetic routes to 1-(4-chlorophenyl)-3,5-diphenylbenzene and its derivatives.

A primary area of focus should be the exploration of direct C-H activation/arylation strategies. This approach would enable the construction of the terphenyl framework by directly coupling C-H bonds of benzene (B151609) or chlorobenzene (B131634) with aryl halides, bypassing the need for organometallic reagents and reducing waste. Furthermore, investigating the use of earth-abundant and less toxic metal catalysts, such as those based on nickel or copper, could provide more economical and environmentally benign alternatives to palladium. rsc.orgorgsyn.org The development of ligand-free reaction conditions would further enhance the practicality and sustainability of these syntheses. rsc.org Another promising avenue is the adoption of flow chemistry, which can offer improved safety, scalability, and efficiency over traditional batch processes.

Synthetic Approach Traditional Method (e.g., Suzuki Coupling) Proposed Sustainable Method (e.g., C-H Activation)
Starting Materials Aryl boronic acids and aryl halides st-andrews.ac.ukSimple arenes (benzene) and aryl halides
Catalyst Palladium complexes nih.govEarth-abundant metals (Ni, Cu) or ligand-free systems rsc.orgorgsyn.org
Byproducts Boron-containing wasteIdeally, only HX (acid)
Atom Economy Moderate acs.orgHigh
Process Multi-step, batch processingPotentially fewer steps, adaptable to flow chemistry

Advanced Characterization of Dynamic Processes and Transient Species

A comprehensive understanding of the photophysical properties of this compound is crucial for unlocking its potential in optoelectronic applications. The interaction of the molecule with light can lead to the formation of short-lived excited states and transient species that dictate its performance in devices. avantes.comoxinst.com Future research must employ advanced spectroscopic techniques to probe these ultrafast dynamic processes.

Transient absorption spectroscopy (TAS) is a powerful tool for studying the electronic properties of transient states. oxinst.comyoutube.com By using femtosecond or picosecond laser pulses, researchers can monitor the formation and decay of excited states, providing insight into processes like intersystem crossing and internal conversion. acs.orgnih.govresearchgate.net Time-resolved fluorescence spectroscopy can complement these studies by measuring the lifetimes of emissive states. researchgate.net These experimental techniques, when combined with high-level quantum chemical calculations, can elucidate the complete photophysical pathway, from initial photoexcitation to the final ground state recovery. kyoto-u.ac.jpacs.org Characterizing these transient species is fundamental to understanding energy and charge transfer mechanisms, which are critical for applications in areas like organic light-emitting diodes (OLEDs) and photoredox catalysis. chemrxiv.orgchemrxiv.org

Technique Time Resolution Information Gained
Femtosecond Transient Absorption Spectroscopy (fs-TAS)Femtoseconds (10⁻¹⁵ s)Ultrafast excited-state dynamics, internal conversion, vibrational relaxation acs.orgresearchgate.net
Picosecond Transient Absorption Spectroscopy (ps-TAS)Picoseconds (10⁻¹² s)S₁ and T₁ state lifetimes, intersystem crossing rates, charge transfer dynamics
Time-Resolved Fluorescence SpectroscopyPicoseconds to NanosecondsFluorescence lifetimes, radiative decay rates, quenching mechanisms researchgate.net
Ultrafast X-ray Transient Absorption Spectroscopy (XTAS)Femtoseconds to PicosecondsElement-specific electronic and structural dynamics around the chlorine atom nih.gov

Comprehensive Structure-Property-Performance Relationship Studies through Integrated Experimental and Computational Approaches

Establishing a clear link between the molecular structure of this compound, its resulting physicochemical properties, and its ultimate performance in an application is a central challenge. An integrated approach that combines experimental characterization with computational modeling is essential to build these comprehensive structure-property-performance (SPP) relationships. cornell.eduunibo.itnih.gov

Computational methods, particularly Density Functional Theory (DFT), can predict key molecular properties such as the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energies, ionization potential, electron affinity, and reorganization energies. rsc.orgresearchgate.net These calculations can illuminate how the chlorine substituent and the meta-phenylene linkage influence the electronic structure and charge transport capabilities of the molecule. jmaterenvironsci.com Experimentally, techniques like cyclic voltammetry can validate the predicted redox properties, while UV-Vis absorption and photoluminescence spectroscopy can confirm the optical characteristics. cam.ac.uk By systematically modifying the structure—for instance, by changing the position or type of halogen—and correlating the observed experimental changes with computational predictions, a robust SPP model can be developed. This predictive model will be invaluable for rationally designing new molecules with tailored properties for specific high-performance applications. cornell.edu

Structural Feature Influenced Property Potential Performance Impact
meta-Terphenyl CoreNon-planar geometry, high glass transition temperatureImproved morphological stability in thin films, prevention of crystallization nih.gov
Chlorophenyl GroupModified HOMO/LUMO levels, dipole momentTuned charge injection/transport properties, altered solubility jmaterenvironsci.com
Halogen Atom (Cl)Potential for halogen bonding, spin-orbit couplingEnhanced intermolecular interactions, potential for phosphorescence scispace.comwikipedia.org
Phenyl-Phenyl Torsion AnglesDegree of π-conjugation, molecular packingModulated optical bandgap and charge mobility nih.gov

Exploration of Novel Application Domains in Emerging Technologies

The unique structural and electronic features of this compound make it a promising candidate for a variety of emerging technologies. The rigid, non-planar m-terphenyl (B1677559) scaffold is known to inhibit crystallization and promote the formation of stable amorphous glasses, a highly desirable trait for organic electronic devices. case.edunih.gov

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and glass-forming ability of the m-terphenyl core could make this compound an excellent host material in phosphorescent OLEDs. The chlorine atom could further be exploited to tune charge transport properties. jmaterenvironsci.com

Organic Field-Effect Transistors (OFETs): The molecule's properties could be tailored for use as a semiconductor or dielectric layer in OFETs, a key component in flexible electronics. researchgate.net

High-Performance Polymers: The terphenyl moiety can be incorporated as a monomer into polymers such as polyethersulfones or polyesters. researchgate.net The presence of the chlorine atom could enhance flame retardancy and thermal stability, making these materials suitable for demanding applications in aerospace and electronics. google.com

Fluorescent Molecular Sensors: Functionalized meta-terphenyl derivatives have been shown to act as fluorescent probes for monitoring polymerization processes, suggesting that this compound could serve as a core structure for developing new chemical sensors. rsc.org

Emerging Technology Potential Role of this compound Key Enabling Properties
Organic Electronics (OLEDs, OFETs)Host material, charge transport layer, dielectric layer researchgate.netjmaterenvironsci.comAmorphous morphology, high thermal stability, tunable electronic properties
High-Performance PolymersMonomer for flame-retardant and thermally stable plastics researchgate.netgoogle.comRigid backbone, halogen content
Molecular SensingCore scaffold for fluorescent probes rsc.orgTunable photophysical response to environmental changes
Liquid CrystalsComponent in liquid crystal formulationsAnisotropic shape, potential for halogen-bond-driven mesomorphism wikipedia.orgnih.gov

Bridging Fundamental Research on Halogenated Terphenyls with Applied Material Science Innovations

There exists a significant opportunity to bridge the gap between fundamental chemical physics and applied materials science using this compound as a model system. Polychlorinated terphenyls (PCTs) have historically been used in industrial applications like heat transfer fluids and plasticizers due to their high stability, though their use is now restricted due to environmental concerns. wikipedia.orgwho.intvu.nl A renewed, fundamental investigation into single, well-defined congeners like this compound can provide precise data that was previously obscured by the use of complex mixtures.

A key area for fundamental study is the role of the halogen bond—a noncovalent interaction between the electrophilic region of the chlorine atom and a nucleophile—in directing molecular self-assembly. scispace.comnih.govnih.govacs.org Understanding and controlling this interaction is a central goal of crystal engineering and can be used to design novel supramolecular materials with tailored architectures and functions. wikipedia.org By studying how this specific molecule packs in the solid state and interacts in solution, researchers can develop design principles for creating advanced materials, such as liquid crystals, porous organic frameworks, and self-healing polymers. This knowledge, derived from a specific halogenated terphenyl, can then be applied to the broader class of halogenated aromatic compounds, fostering innovation in materials design and engineering. scispace.comnih.gov

Q & A

Basic Question: What are the key synthetic routes for 1-(4-chlorophenyl)-3,5-diphenylbenzene, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves Suzuki-Miyaura cross-coupling or Ullmann-type aryl-aryl bond formation. For Suzuki coupling, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) ratios to balance yield and purity. Use factorial design experiments to test variables like temperature (80–120°C), solvent polarity (toluene vs. DMF), and reaction time (12–48 hrs) . Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to detect incomplete coupling or byproducts .

Example Optimization Table:

VariableRange TestedOptimal ConditionYield Improvement
Catalyst Loading1–5 mol% Pd3 mol%+22%
SolventToluene, DMF, THFToluene+15%
Reaction Time12–48 hrs24 hrs+18%

Advanced Question: How can computational methods resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Conflicting NMR/IR data may arise from polymorphism or solvent effects. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra under varying conditions. Compare computed vibrational modes (IR) and chemical shifts (¹³C NMR) with experimental data to identify dominant conformers or solvated states . For example, discrepancies in aromatic proton shifts (δ 7.2–7.8 ppm) can be attributed to π-stacking interactions in crystalline vs. solution states. Validate with X-ray crystallography if polymorphs are suspected .

Basic Question: What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]⁺ at m/z 385.1 (calculated for C₂₄H₁₇Cl).
  • XRD: Analyze crystal packing to confirm absence of co-crystallized solvents (e.g., DMSO) .
  • TGA-DSC: Verify thermal stability (decomposition >250°C) and phase transitions .

Example HPLC Parameters:

ColumnMobile PhaseFlow RateDetection
C18 (5 µm, 4.6 × 150 mm)60:40 ACN/H₂O (+0.1% FA)1.0 mL/minUV 254 nm

Advanced Question: How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?

Methodological Answer:
To distinguish between concerted vs. stepwise pathways in catalytic reactions (e.g., C–H activation), perform deuterium labeling at the chlorophenyl group. Measure primary KIEs (kH/kD > 2) to confirm hydrogen abstraction as a rate-limiting step. Secondary KIEs (<1.2) suggest aromatic π-system reorganization is not critical . Pair with Eyring analysis (Δ‡H and Δ‡S) to map transition states using computational tools like Gaussian or ORCA .

Basic Question: What are the best practices for handling air/moisture sensitivity during synthesis?

Methodological Answer:

  • Use Schlenk lines or gloveboxes (<0.1 ppm O₂/H₂O) for Pd-catalyzed reactions.
  • Pre-dry solvents (toluene over Na/benzophenone; DMF over molecular sieves).
  • Monitor reaction progress via in situ FTIR to detect premature oxidation (e.g., carbonyl formation at 1700 cm⁻¹) .

Advanced Question: How can structure-property relationships guide the design of derivatives for optoelectronic applications?

Methodological Answer:
Modify substituents (e.g., electron-withdrawing –NO₂ or electron-donating –OCH₃) to tune HOMO-LUMO gaps. Calculate frontier orbitals via TD-DFT (e.g., CAM-B3LYP) and validate with UV-Vis (λmax shifts >30 nm). For charge transport studies, measure hole/electron mobility using space-charge-limited current (SCLC) devices . Correlate crystallographic data (from XRD) with charge-carrier lifetimes (via transient absorption spectroscopy) .

Basic Question: How to address low yields in large-scale synthesis?

Methodological Answer:
Scale-up challenges often stem from inefficient mixing or heat transfer. Use segmented flow reactors to enhance mass transfer and minimize side reactions. For batch processes, optimize stirring rates (>500 rpm) and cooling rates (ΔT < 5°C/min). Conduct Design of Experiments (DoE) to identify critical parameters (e.g., reagent addition rate) .

Advanced Question: What statistical methods are suitable for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:
Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables like solvent polarity or cell-line variability. Use Bayesian networks to model probabilistic relationships between substituent electronegativity and IC₅₀ values. Validate with bootstrapping (1000 iterations) to assess confidence intervals for regression coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.